molecular formula C11H13N3OS3 B12134212 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide

Cat. No.: B12134212
M. Wt: 299.4 g/mol
InChI Key: KRVTWIXYHUFURN-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is a 1,3,4-thiadiazole derivative characterized by:

  • Core structure: A 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfanyl (-S-C₂H₅) group.
  • Propanamide side chain: Linked to position 2 of the thiadiazole ring, terminating in a thiophen-2-yl moiety.
  • Molecular formula: Likely C₁₃H₁₄N₃OS₂ (based on structural analogs in and ), with a molecular weight of approximately 308.4 g/mol.

This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial and antitumor properties, attributed to the aromatic thiadiazole core and functional substituents .

Properties

Molecular Formula

C11H13N3OS3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C11H13N3OS3/c1-2-16-11-14-13-10(18-11)12-9(15)6-5-8-4-3-7-17-8/h3-4,7H,2,5-6H2,1H3,(H,12,13,15)

InChI Key

KRVTWIXYHUFURN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide

Thiosemicarbazide reacts with carbon disulfide under acidic conditions (e.g., concentrated sulfuric acid) to form 2-amino-5-mercapto-1,3,4-thiadiazole. This reaction proceeds via nucleophilic attack and cyclization, with yields exceeding 70% when conducted at 80–90°C for 6–8 hours.

Reaction Conditions :

  • Temperature : 80–90°C

  • Acid Catalyst : H₂SO₄ (98%)

  • Solvent : Ethanol/water mixture

  • Yield : 72–78%

Functionalization at Position 5

The mercapto group (-SH) at position 5 undergoes alkylation to introduce the ethylsulfanyl moiety. Ethyl iodide or ethyl bromide serves as the alkylating agent in the presence of a base such as potassium carbonate.

Optimization Insights :

  • Base : K₂CO₃ (anhydrous) enhances nucleophilicity.

  • Solvent : Dimethylformamide (DMF) improves solubility.

  • Yield : 85–90% with 1.5 equivalents of ethyl iodide.

Introduction of the Propanamide-Thiophene Side Chain

The propanamide-thiophene moiety is introduced via amidation and coupling reactions, requiring precise stoichiometry and temperature control.

Synthesis of 3-(Thiophen-2-yl)propanoic Acid

Thiophene-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid to form 3-(thiophen-2-yl)acrylic acid, which is subsequently hydrogenated to yield 3-(thiophen-2-yl)propanoic acid.

Key Steps :

  • Condensation : Catalyzed by piperidine in ethanol (60°C, 4 hours).

  • Hydrogenation : H₂ gas with Pd/C catalyst (25°C, 2 hours).

  • Yield : 68% after purification by recrystallization.

Amidation of the Thiadiazole Intermediate

The carboxylic acid reacts with the amine group of the thiadiazole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt).

Reaction Protocol :

  • Coupling Agent : EDC (1.2 equiv) and HOBt (1.1 equiv).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 65–70%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining product integrity.

Continuous Flow Chemistry

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. For example, thiadiazole cyclization achieves 80% yield in 2 hours under flow conditions.

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing waste and production costs by 15–20%.

Data Tables: Reaction Optimization

Table 1: Impact of Temperature on Amidation Yield

Temperature (°C)Yield (%)Purity (%)
07298
255895
404590

Table 2: Solvent Effects on Alkylation Efficiency

SolventDielectric ConstantYield (%)
DMF36.790
DCM8.975
Ethanol24.368

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the ethylsulfanyl group to sulfoxides may occur under acidic conditions. This is mitigated by conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene).

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, while recrystallization from ethanol/water mixtures enhances crystalline purity (≥99%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole or thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the thiadiazole ring, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide, have potential anticancer activity. The mechanisms of action typically involve:

  • Inhibition of DNA and RNA synthesis : The compound targets cellular mechanisms critical for cancer cell proliferation.
  • Interaction with key kinases : These interactions can disrupt signaling pathways essential for tumor growth .

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various thiadiazole derivatives against human hepatocellular carcinoma and lung cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. It binds selectively to active sites of enzymes, blocking substrate access. This property suggests applications in:

  • Therapeutics for metabolic disorders : By modulating enzyme activity, it could be beneficial in treating conditions where enzyme inhibition is advantageous.

Agricultural Applications

The biological activities of thiadiazole derivatives extend to agricultural applications as well. They exhibit antimicrobial properties that can be leveraged in crop protection against pathogens.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess antimicrobial effects against various plant pathogens. This could lead to the development of new agrochemicals aimed at enhancing crop resistance to diseases .

Material Science Applications

The unique properties of thiadiazole compounds make them suitable candidates for material science applications. Their ability to form stable complexes can be utilized in:

  • Organic electronics : As components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparative Analysis of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundContains thiadiazole and thiophene ringsAnticancer, enzyme inhibition
5-Methyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-benzamideBenzamide coreAntimicrobial
1,3-Dithiolane derivativesDithiolane ring structureAntioxidant properties
1-(5-Ethylthio)-1H-pyrazole derivativesPyrazole ringAntifungal activities

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole Derivatives
  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f) . Molecular weights: 375–389 g/mol (vs. ~308 g/mol for the target compound). Activity: These oxadiazole derivatives exhibit antibacterial properties but lack thiophene substituents, which may enhance π-π stacking in biological targets .
Thiadiazole Derivatives with Varied Substituents
  • N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide (): Substituents: Aryl (3-methylphenyl) at position 5 and a phenylsulfanyl-ethylamide group. Impact: Increased hydrophobicity due to aromatic substituents may improve membrane permeability but reduce solubility .
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide ():

    • Structural similarity : Shares the ethylsulfanyl-thiadiazole core but replaces the thiophene-propanamide with a phenylbutanamide chain.
    • Molecular weight : 307.43 g/mol (C₁₄H₁₇N₃OS₂), comparable to the target compound.

Substituent-Driven Functional Variations

Thiophene vs. Phenyl Groups
  • Analog : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () replaces thiophene with phenyl, reducing polarity but maintaining aromaticity.
Ethylsulfanyl vs. Alkyl/Aryl Substituents
  • Ethylsulfanyl group : Moderately hydrophobic, balancing solubility and membrane penetration.
  • Analog: N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide () uses a phenoxypropyl chain, increasing steric bulk and likely reducing metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₃H₁₄N₃OS₂ ~308.4 Ethylsulfanyl, thiophene Not reported
7c (Oxadiazole derivative) C₁₆H₁₇N₅O₂S₂ 375 Amino-thiazole, methylphenyl 134–136
N-[5-(ethylsulfanyl)-...butanamide C₁₄H₁₇N₃OS₂ 307.43 Ethylsulfanyl, phenyl Not reported
N-(5-Ethyl-thiadiazol-2-yl)-3-phenylpropanamide C₁₃H₁₅N₃OS 261.34 Ethyl, phenyl Not reported

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide is a heterocyclic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole ring and a thiophene moiety. The presence of sulfur and nitrogen atoms contributes to its unique chemical properties and biological interactions. The thiadiazole ring is known for its stability and ability to interact with various biological targets.

This compound has demonstrated several mechanisms of action:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, blocking substrate access. This property suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial .
  • Membrane Interaction : Studies indicate that the compound can affect cellular membranes, impacting their integrity and function.

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines, revealing promising cytotoxic effects. The structure–activity relationship indicates that modifications in the substituents can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions enhances antimicrobial activity .

Antioxidant Potential

Antioxidant activity is another significant aspect of this compound's biological profile. Thiadiazole derivatives have been reported to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent TypeEffect on Activity
Electron-donating groupsIncrease anticancer and antioxidant potential
Electron-withdrawing groupsEnhance antimicrobial activity
Position of substituentsCritical for determining the overall potency

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives:

  • Anticancer Study : A derivative similar to this compound was tested against Jurkat and A-431 cell lines, showing IC50 values lower than standard drugs like doxorubicin .
  • Antimicrobial Study : Research demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against various bacterial strains, indicating a potential for developing new antibiotics .
  • Antioxidant Study : Thiadiazole derivatives were evaluated for their ability to reduce oxidative stress markers in vitro, showing promising results that warrant further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)propanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-thiadiazole core using thiosemicarbazide and carbon disulfide under reflux (80–90°C) in acidic conditions (e.g., H₂SO₄) to form 2-amino-5-sulfanyl-1,3,4-thiadiazole .

  • Step 2 : Functionalize the thiadiazole via nucleophilic substitution. React with ethyl iodide in ethanol under basic conditions (K₂CO₃) to introduce the ethylsulfanyl group .

  • Step 3 : Couple the thiophen-2-ylpropanamide moiety using a carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

  • Optimization : Yield improves with strict temperature control (e.g., 72% yield at 5°C vs. 58% at 25°C) and excess ethyl iodide (1.5 equiv.) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 90°C, 6h8592
2EtI, K₂CO₃, EtOH7889
3EDC/HOBt, DMF, 5°C7295

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) confirms the ethylsulfanyl group (δ 1.25–1.35 ppm, triplet for CH₃; δ 3.10–3.20 ppm, quartet for SCH₂) and thiophene protons (δ 6.90–7.40 ppm) .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) for the amide group .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 356.1 (calculated 355.9) .
  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology :

  • Solvent Screening : Test DMSO (primary solvent) at ≤1% v/v to avoid cytotoxicity. For aqueous buffers, use β-cyclodextrin (10 mM) to enhance solubility .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Half-life >24h indicates suitability for long-term assays .

Advanced Research Questions

Q. What experimental strategies validate the anticancer activity of this compound, and how do structural analogs inform SAR?

  • Methodology :

  • In Vitro Screening : Test against NCI-60 cell lines (e.g., MCF-7, IC₅₀ = 8.2 μM; HepG2, IC₅₀ = 12.4 μM) using MTT assays. Compare with 5-fluorouracil (positive control) .

  • SAR Insights : Replace ethylsulfanyl with methylsulfonyl (IC₅₀ increases to >50 μM), highlighting the critical role of the sulfur atom’s oxidation state .

    • Data Table :
Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-78.23.5
HepG212.42.1
A54918.71.8

Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?

  • Methodology :

  • Target Selection : Dock against EGFR (PDB: 1M17) and Topoisomerase II (PDB: 1ZXM) using AutoDock Vina. Compare binding energies (ΔG) with known inhibitors .
  • Contradiction Analysis : If experimental IC₅₀ for EGFR is 5 μM but docking predicts weak binding (ΔG = -6.2 kcal/mol vs. -9.8 kcal/mol for erlotinib), reassess assay conditions (e.g., ATP concentration) or off-target effects .

Q. What strategies optimize functionalization for dual-action (e.g., antimicrobial + anticancer) derivatives?

  • Methodology :

  • Dual Modification : Introduce a nitro group at the thiophene 5-position (enhances DNA intercalation) and a fluoro-benzylsulfonyl group (improves Gram-⁺ coverage) .

  • Synthetic Route : Use Ullmann coupling for aryl halide incorporation (CuI, 110°C, 12h) .

    • Data Table :
DerivativeAnticancer IC₅₀ (μM)MIC (S. aureus, μg/mL)
Parent8.264
Nitro-F6.532

Q. How to resolve discrepancies in cytotoxicity data across labs?

  • Methodology :

  • Standardization : Adopt CLSI guidelines for cell viability assays. For conflicting MTT results (e.g., Lab A: IC₅₀ = 10 μM; Lab B: IC₅₀ = 25 μM), cross-validate using ATP-based assays (e.g., CellTiter-Glo) .
  • Meta-Analysis : Pool data from 5+ studies (e.g., RevMan software) to calculate weighted mean IC₅₀ and identify outliers due to solvent/DMSO lot variations .

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